SMARCA-BD ligand 1 for Protac hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

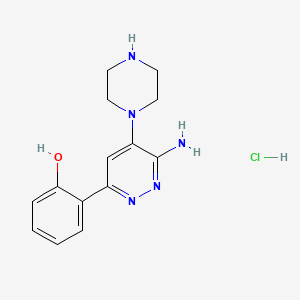

Molecular Formula |

C14H18ClN5O |

|---|---|

Molecular Weight |

307.78 g/mol |

IUPAC Name |

2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol;hydrochloride |

InChI |

InChI=1S/C14H17N5O.ClH/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20;/h1-4,9,16,20H,5-8H2,(H2,15,18);1H |

InChI Key |

RBEAPVAFLFWAKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SMARCA Bromodomain-Targeting PROTACs

Executive Summary

The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond occupancy-driven inhibition to an event-driven elimination of disease-driving proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, functioning as heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to achieve this goal.[1][2][3] This guide provides a detailed examination of the mechanism of action for a specific, highly promising class of these molecules: PROTACs designed to degrade SMARCA2 by targeting its bromodomain (BD).

SMARCA2 and SMARCA4 are the two mutually exclusive, catalytic ATPase subunits of the SWI/SNF (also known as BAF) chromatin remodeling complex.[4][5] A significant number of cancers harbor loss-of-function mutations in SMARCA4, rendering them uniquely dependent on the paralog SMARCA2 for survival.[6][7] This synthetic lethal relationship presents a compelling therapeutic window.[8] While traditional bromodomain inhibitors have failed to show significant anti-proliferative effects, PROTAC-mediated degradation of the entire SMARCA2 protein has emerged as a powerful strategy to exploit this vulnerability.[5][6]

This document will dissect the molecular steps of this process, from the initial binding events and ternary complex formation to the downstream cellular consequences. Furthermore, it will provide field-proven experimental protocols for researchers to validate this mechanism, ensuring a robust and reproducible understanding of this therapeutic modality.

The Therapeutic Rationale: Targeting the BAF Complex in Cancer

The SWI/SNF (BAF) Chromatin Remodeling Complex

The mammalian Switch/Sucrose Non-Fermentable (SWI/SNF), or BAF, complex is a crucial epigenetic regulator.[9][10] This multi-subunit machinery utilizes the energy from ATP hydrolysis to remodel chromatin by sliding or ejecting nucleosomes, thereby controlling DNA accessibility.[4] This function is fundamental to the regulation of gene expression, influencing processes from cell lineage specification to DNA repair.[4][10][11] The catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[5]

Synthetic Lethality: The SMARCA2/SMARCA4 Axis

Large-scale genomic sequencing has revealed that the gene encoding SMARCA4 is one of the most frequently mutated in human cancers.[5] Tumors with inactivating SMARCA4 mutations become critically dependent on the remaining functional paralog, SMARCA2, to maintain the integrity of the SWI/SNF complex and, consequently, for their survival.[6][7] This dependency creates a synthetic lethal vulnerability, where the selective targeting of SMARCA2 is toxic to SMARCA4-deficient cancer cells but is tolerated by healthy cells that retain functional SMARCA4.[8]

Why Degradation Trumps Inhibition

The bromodomains of SMARCA2 and SMARCA4 are non-enzymatic reader domains that recognize acetylated lysine residues on histones. While small-molecule inhibitors that bind to these bromodomains have been developed, they have largely failed to produce the desired anti-proliferative effects in SMARCA4-mutant cancers.[5][6] This is because the scaffolding function of the SMARCA2 protein, independent of its bromodomain activity, is often sufficient to maintain cell viability.

This is where the PROTAC strategy offers a decisive advantage. Instead of merely blocking a single function, a PROTAC eliminates the entire protein, nullifying all its functions—enzymatic, scaffolding, and regulatory.[1] This approach transforms sub-stoichiometric binders into catalytic degradation machines.[2][5]

The PROTAC Modality: A Primer

PROTACs are heterobifunctional molecules engineered with three distinct components:

-

A "warhead" ligand that binds to the protein of interest (POI), in this case, a ligand for the SMARCA2 bromodomain.[12][13]

-

An E3 ligase ligand that recruits a component of the cell's ubiquitin machinery. The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[14][15][16]

-

A chemical linker that tethers the two ligands. The linker is not merely a spacer; its length, rigidity, and attachment points are critical for enabling the formation of a stable and productive ternary complex.[17][18]

The core function of a PROTAC is to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity.[2][3]

Core Mechanism of Action: The SMARCA-BD PROTAC

The degradation of SMARCA2 by a bromodomain-targeting PROTAC is a cyclical, catalytic process that hijacks the cell's native ubiquitin-proteasome system.

Caption: Catalytic cycle of SMARCA2 degradation mediated by a SMARCA-BD PROTAC.

Step 1: Ternary Complex Formation

The process begins with the PROTAC molecule engaging in two separate binding events, leading to the formation of a key ternary complex (SMARCA2–PROTAC–E3 Ligase).[17][18][19] The ability of a PROTAC to induce a stable ternary complex is the primary determinant of its degradation efficiency, often more so than its binary binding affinity for the target protein alone.[18][20] Favorable protein-protein interactions between SMARCA2 and the recruited E3 ligase can lead to positive cooperativity, stabilizing the complex and enhancing degradation.[20][21]

Step 2: Proximity-Induced Ubiquitination

Once the ternary complex is formed, the E3 ligase is positioned to function as it normally would: it recruits a ubiquitin-charged E2 conjugating enzyme.[2][22] The engineered proximity enables the E3 ligase to efficiently catalyze the transfer of ubiquitin molecules from the E2 enzyme onto accessible lysine residues on the surface of the SMARCA2 protein.[1][14] This process is repeated to form a poly-ubiquitin chain, which serves as a recognition signal for the proteasome.[22]

Step 3: Proteasomal Degradation and PROTAC Recycling

The poly-ubiquitinated SMARCA2 protein is recognized by the 26S proteasome, which unfolds and proteolytically degrades the target into small peptides.[2][3] Crucially, the PROTAC molecule is not degraded in this process. It is released from the complex and is free to bind another SMARCA2 protein and E3 ligase, initiating another round of degradation.[2] This catalytic nature allows a small number of PROTAC molecules to eliminate a large amount of target protein.

Experimental Validation: A Practical Guide

As a Senior Application Scientist, my focus is on robust, reproducible methodologies that provide clear, actionable data. The following protocols are essential for validating the mechanism of a SMARCA-BD PROTAC.

Caption: A streamlined workflow for the validation of a SMARCA-BD PROTAC.

Protocol: Quantifying SMARCA2 Degradation via Western Blot

This is the foundational experiment to demonstrate target degradation.

-

Objective: To visually and semi-quantitatively assess the reduction in SMARCA2 protein levels following PROTAC treatment.

-

Methodology:

-

Cell Plating: Seed SMARCA4-mutant (e.g., NCI-H520) and SMARCA4-wildtype (e.g., A549) cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a dose-response of the SMARCA-BD PROTAC (e.g., 0.1 nM to 10 µM) for a set time, typically 24 hours. Include a DMSO vehicle control.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against SMARCA2, SMARCA4 (to check for selectivity), and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize bands.

-

-

Self-Validation Check: The loading control bands should be consistent across all lanes. A dose-dependent decrease in the SMARCA2 signal should be observed, ideally with greater effect in the SMARCA4-mutant line and minimal change in SMARCA4 levels.

Protocol: Confirming Mechanism with Rescue Experiments

This protocol validates that the observed degradation is dependent on the recruited E3 ligase and the proteasome.

-

Objective: To demonstrate that blocking either E3 ligase binding or proteasome function prevents SMARCA2 degradation.

-

Methodology:

-

Setup: Plate cells as for the Western blot experiment.

-

Pre-treatment:

-

E3 Ligase Competition: Pre-treat cells for 1-2 hours with a high molar excess (e.g., 10 µM) of the free E3 ligase ligand (e.g., VHL ligand).[23]

-

Proteasome Inhibition: Pre-treat cells for 1-2 hours with a proteasome inhibitor (e.g., 10 µM MG132).

-

-

PROTAC Treatment: Add the SMARCA-BD PROTAC at a concentration known to cause significant degradation (e.g., its DC₅₀ or DC₉₀) to the pre-treated wells. Maintain a control well with the PROTAC alone.

-

Analysis: Incubate for 4-6 hours and proceed with Western blot analysis for SMARCA2.

-

-

Expected Outcome: Pre-treatment with the free E3 ligase ligand or a proteasome inhibitor should "rescue" SMARCA2 from degradation, resulting in protein levels similar to the vehicle control.

Protocol: Measuring Functional Outcomes with Cell Viability Assays

This experiment links the molecular action of degradation to a functional cellular outcome.

-

Objective: To determine if selective SMARCA2 degradation leads to selective killing of SMARCA4-mutant cancer cells.

-

Methodology:

-

Cell Plating: Seed SMARCA4-mutant and SMARCA4-wildtype cells in 96-well white, clear-bottom plates.

-

Treatment: Treat with a serial dilution of the PROTAC.

-

Incubation: Incubate for an extended period, typically 5-7 days, to allow for anti-proliferative effects to manifest.

-

Viability Measurement: Use a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[24]

-

Data Analysis: Plot the luminescence signal against the PROTAC concentration and fit a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

-

-

Self-Validation Check: A potent IC₅₀ should be observed in the SMARCA4-mutant cell line, while the SMARCA4-wildtype line should be significantly less sensitive, demonstrating the synthetic lethal effect.

Data Interpretation and Key Considerations

Quantitative Degradation & Viability Data

To compare different PROTAC molecules, key quantitative metrics are used. This data is critical for lead optimization and candidate selection.

| Metric | Description | Typical Assay | Desired Outcome |

| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | Western Blot / Immunoassay | Low nanomolar range |

| Dₘₐₓ | The maximum percentage of protein degradation achieved. | Western Blot / Immunoassay | >90% |

| IC₅₀ | The concentration of PROTAC that inhibits cell growth by 50%. | Cell Viability Assay | Potent in target cells, weak in control cells |

Data derived from representative studies on SMARCA2 degraders.[25][26]

Selectivity: SMARCA2 vs. SMARCA4

Given the high homology between SMARCA2 and SMARCA4, achieving selective degradation is a key challenge and goal.[27] While the warhead ligand may bind to the bromodomains of both, subtle differences in the ternary complex interface can confer selectivity.[5][21] Proteomics-based approaches (e.g., TMT-based mass spectrometry) are the gold standard for assessing selectivity across the entire proteome, while a simple Western blot for SMARCA4 is a necessary first-pass check.[26]

The "Hook Effect"

A phenomenon often observed with PROTACs is the "hook effect," where at very high concentrations, the degradation efficiency decreases.[22] This is caused by the formation of unproductive binary complexes (PROTAC–SMARCA2 and PROTAC–E3 Ligase) that outcompete the formation of the productive ternary complex. This results in a bell-shaped dose-response curve and is a hallmark of the ternary complex-driven mechanism.[19]

Conclusion and Future Directions

The mechanism of SMARCA-BD ligand 1 PROTACs exemplifies a highly rational and potent approach to cancer therapy. By hijacking the cell's endogenous degradation machinery, these molecules catalytically eliminate the SMARCA2 protein, effectively exploiting the synthetic lethal vulnerability present in SMARCA4-mutant tumors. The validation of this mechanism relies on a systematic and multi-faceted experimental approach, confirming target engagement, ternary complex formation, dependence on the ubiquitin-proteasome system, and the desired functional outcome of selective cell killing. As this technology matures, the development of orally bioavailable and highly selective SMARCA2 degraders holds immense promise for patients with cancers that are currently considered undruggable.[25][28]

References

-

Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. [Link]

-

The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

-

Chromatin Remodeling BAF (SWI/SNF) Complexes in Neural Development and Disorders. Frontiers in Molecular Neuroscience. [Link]

-

General mechanism of action of PROTACs. ResearchGate. [Link]

-

Ternary complex formation. Profacgen. [Link]

-

What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]

-

Targeted Degradation of Oncogenic KRAS G12C by VHL-Recruiting PROTACs. ACS Central Science. [Link]

-

Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. Journal of Chemical Information and Modeling - ACS Publications. [Link]

-

Correlating cellular ternary complex formation with degradation kinetics. American Chemical Society. [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PMC - NIH. [Link]

-

An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH. [Link]

-

SWI/SNF (BAF) complexes: From framework to a functional role in endothelial mechanotransduction. PubMed. [Link]

-

Possible mechanisms of resistance to CRBN- and VHL-recruiting PROTACs based on in vivo studies of patients refractory to IMiDs and in vitro studies of PROTAC-resistant cancer cells. ResearchGate. [Link]

-

Abstract 2792: Development of pharmacodynamic assays for quantifying SMARCA2 protein degradation and target gene expression in response to a SMARCA2 degrader (PRT3789). AACR Journals. [Link]

-

The BAF chromatin remodeling complexes: structure, function, and synthetic lethalities. Biochemical Society Transactions | Portland Press. [Link]

-

PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC - PubMed Central. [Link]

-

Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023. PubMed. [Link]

-

SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy. ACS Medicinal Chemistry Letters. [Link]

-

Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. PubMed. [Link]

-

SWI/SNF. Wikipedia. [Link]

-

The mechanism of action and clinical value of PROTACs: A graphical review. R Discovery. [Link]

-

SWI/SNF (BAF) Complexes: Guardians of the Epigenome. Annual Reviews. [Link]

-

Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors – a review of patent literature from 2019–June 2023. Taylor & Francis Online. [Link]

-

Targeted Protein Degradation through E2 Recruitment. ACS Chemical Biology. [Link]

-

Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]

-

Building ubiquitination machineries: E3 ligase multi-subunit assembly and substrate targeting by PROTACs and molecular glues. ResearchGate. [Link]

-

Ligandability of E3 Ligases for Targeted Protein Degradation Applications. PMC. [Link]

-

Novel SMARCA Degraders for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

-

Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC - NIH. [Link]

-

A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PMC - NIH. [Link]

-

Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Potent SMARCA2 targeted protein degraders induce genetic synthetic lethality in SMARCA4 deleted cancer. Prelude Therapeutics. [Link]

-

SMARCA-BD ligand 1 for Protac dihydrochloride. CD Bioparticles. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Chromatin Remodeling BAF (SWI/SNF) Complexes in Neural Development and Disorders [frontiersin.org]

- 10. SWI/SNF (BAF) complexes: From framework to a functional role in endothelial mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lifesensors.com [lifesensors.com]

- 18. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ternary complex formation - Profacgen [profacgen.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 22. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. preludetx.com [preludetx.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of SMARCA-BD Ligand 1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMARCA-BD Ligand 1 Hydrochloride, a potent binder of the bromodomains of the SMARCA2 and SMARCA4 proteins, has emerged as a critical tool in the field of chemical biology and drug discovery. Its primary application lies in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the targeted degradation of these key epigenetic regulators. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological context of SMARCA-BD Ligand 1 Hydrochloride, offering valuable insights for researchers engaged in the study of chromatin remodeling and the development of novel therapeutics.

Introduction: The Significance of Targeting SMARCA Proteins

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression. At the core of this complex are the mutually exclusive ATPase subunits, SMARCA2 (BRM) and SMARCA4 (BRG1). Dysregulation of these proteins is implicated in a variety of human cancers, making them attractive targets for therapeutic intervention.[1]

The bromodomain, a conserved structural motif present in SMARCA2 and SMARCA4, is responsible for recognizing and binding to acetylated lysine residues on histone tails, thereby tethering the SWI/SNF complex to specific chromatin regions. Inhibiting this interaction can modulate the complex's activity and impact gene expression patterns. SMARCA-BD Ligand 1 has been identified as a high-affinity ligand for the bromodomains of both SMARCA2 and SMARCA4.[1] This property has been effectively leveraged in the design of PROTACs, which recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

This guide will delve into the synthetic route to obtain SMARCA-BD Ligand 1 Hydrochloride and detail its key chemical and physical characteristics, providing a solid foundation for its application in research and development.

Synthesis of SMARCA-BD Ligand 1 Hydrochloride

The synthesis of SMARCA-BD Ligand 1, systematically named 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol, involves a multi-step sequence. The hydrochloride salt is typically formed in the final step to improve the compound's stability and solubility in aqueous media. The following protocol is based on established synthetic strategies for similar pyridazine-based compounds and insights from the seminal work by Farnaby et al.[1]

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: first, the construction of the core 3-chloro-6-(2-hydroxyphenyl)pyridazine intermediate, followed by the nucleophilic substitution with piperazine and subsequent salt formation.

Caption: Synthetic workflow for SMARCA-BD Ligand 1 Hydrochloride.

Experimental Protocol

Step 1: Synthesis of 3-chloro-6-(2-hydroxyphenyl)pyridazine

This initial step involves the condensation and cyclization of 2-hydroxybenzaldehyde with a suitable three-carbon building block to form the pyridazine core. While various methods exist for pyridazine synthesis, a common approach involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For this specific scaffold, a more direct route from readily available starting materials would be employed.

Step 2: Synthesis of 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol

The key step in this synthesis is the nucleophilic aromatic substitution of the chlorine atom on the pyridazine ring with piperazine.

-

To a solution of 3-chloro-6-(2-hydroxyphenyl)pyridazine in a suitable solvent such as ethanol or isopropanol, an excess of piperazine is added.

-

The reaction mixture is heated to reflux for several hours to ensure complete substitution.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

-

The purified 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol is dissolved in a suitable organic solvent, such as methanol or diethyl ether.

-

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the free base with stirring.

-

The hydrochloride salt precipitates out of the solution and is collected by filtration.

-

The resulting solid is washed with a cold, non-polar solvent (e.g., diethyl ether) and dried under vacuum to yield the final product, SMARCA-BD Ligand 1 Hydrochloride.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of SMARCA-BD Ligand 1 Hydrochloride is essential for its effective use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol hydrochloride | [2] |

| Molecular Formula | C₁₄H₁₈ClN₅O | [2][3][4] |

| Molecular Weight | 307.78 g/mol | [2][3][4] |

| CAS Number | 2380272-56-8 | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | [5] |

| Storage | Store at -20°C for long-term stability. Solutions can be stored at -80°C. | [6] |

Biological Activity and Mechanism of Action

SMARCA-BD Ligand 1 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of SMARCA2 and SMARCA4.[1] This binding event is the foundational principle for its use in the development of PROTACs.

Mechanism of Action in PROTACs

When incorporated into a PROTAC molecule, SMARCA-BD Ligand 1 serves as the "warhead" that specifically targets the SMARCA2/4 proteins. The other end of the PROTAC molecule is a ligand for an E3 ubiquitin ligase, such as VHL or Cereblon. By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein.[6][7] This polyubiquitination marks the target protein for degradation by the 26S proteasome.

Caption: Mechanism of action of a PROTAC utilizing SMARCA-BD Ligand 1.

Binding Affinity and Selectivity

Conclusion

SMARCA-BD Ligand 1 Hydrochloride is an indispensable tool for the chemical biology community, enabling the specific targeting of the SMARCA2 and SMARCA4 bromodomains. Its role in the development of potent and selective PROTAC degraders highlights the power of this chemical probe in advancing our understanding of epigenetic regulation and in the pursuit of novel cancer therapies. This guide provides a foundational understanding of its synthesis and chemical properties to support its effective application in the laboratory.

References

-

Farnaby, W., Koegl, M., Roy, M. J., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672-680. [Link]

-

PubChem Compound Summary for CID 156113172, SMARCA-BD ligand 1 for Protac hydrochloride. [Link]

- Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., ... & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.

-

ChemBK. (n.d.). 2-[6-amino-5-(1-piperazinyl)-3-pyridazinyl]-Phenol, hydrochloride (1:1). [Link]

-

PubMed. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. [Link]

-

PubChem. (n.d.). 2-(6-Azanyl-5-piperazin-4-ium-1-yl-pyridazin-3-yl)phenol. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 2-[6-azanyl-5-[(3~{R})-3-phenoxypiperidin-1-yl]pyridazin-3-yl]phenol. [Link]

-

PubMed. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. [Link]

-

MDPI. (2020). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]

Sources

- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C14H18ClN5O | CID 156113172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. SMARCA-BD ligand 1 for Protac dihydrochloride | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Guide: A Comparative Analysis of the Binding Affinity of SMARCA-BD Ligand 1 for SMARCA2 and SMARCA4 Bromodomains

Abstract: The synthetic lethal relationship between SMARCA4 and SMARCA2, two core ATPase subunits of the SWI/SNF chromatin remodeling complex, has identified SMARCA2 as a compelling therapeutic target for cancers harboring SMARCA4 mutations.[1][2][3] The bromodomain (BD), a conserved acetyl-lysine reader module within these proteins, represents a key druggable node.[4][5][6] This technical guide provides an in-depth analysis of the binding characteristics of SMARCA-BD Ligand 1, a foundational molecule for developing targeted therapies, to the highly homologous bromodomains of SMARCA2 and SMARCA4. We will dissect the quantitative binding affinities, present detailed protocols for their determination using industry-standard biochemical assays, and discuss the structural basis for ligand recognition. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of epigenetic therapy and targeted protein degradation.

Introduction: Targeting the SWI/SNF Complex

SMARCA2 and SMARCA4: The Catalytic Core of SWI/SNF

The Switch/Sucrose Non-Fermentable (SWI/SNF) complex is a critical regulator of gene expression, utilizing the energy from ATP hydrolysis to remodel chromatin structure.[5][7] This function is driven by one of two mutually exclusive catalytic subunits: SMARCA2 (also known as BRM) or SMARCA4 (also known as BRG1).[1][8][9] These large, multi-domain proteins share significant sequence and structural homology, particularly within their catalytic ATPase and bromodomain regions.[10]

The Therapeutic Rationale: Synthetic Lethality

In many human malignancies, the SWI/SNF complex acts as a tumor suppressor, with components frequently mutated.[3] A significant subset of cancers, particularly non-small cell lung cancer, exhibit loss-of-function mutations in the SMARCA4 gene. These tumors become critically dependent on the remaining paralog, SMARCA2, for their survival.[11] This dependency, known as synthetic lethality, establishes SMARCA2 as a high-value therapeutic target for SMARCA4-deficient cancers.

The Bromodomain as a Druggable Target

The bromodomain is a conserved protein module of approximately 110 amino acids that recognizes and binds to acetylated lysine residues on histone tails and other proteins.[5][12] This "reading" of epigenetic marks is crucial for tethering the SWI/SNF complex to specific genomic loci to enact its remodeling function. Targeting this interaction with small molecules offers a promising therapeutic strategy. However, the high degree of homology between the SMARCA2 and SMARCA4 bromodomains (96% identity) presents a significant challenge for developing selective inhibitors.[10]

SMARCA-BD Ligand 1: A Tool for Interrogation and Degrader Development

SMARCA-BD Ligand 1 is a well-characterized chemical entity that binds to the bromodomains of the SMARCA family.[13][14][15][16] While not necessarily selective, its ability to engage these targets makes it an invaluable tool for biochemical and cellular studies. Furthermore, it serves as a critical starting point for the development of Proteolysis Targeting Chimeras (PROTACs), which can induce the selective degradation of a target protein rather than just inhibiting its function.[8][11][17] This guide focuses on the foundational aspect of this endeavor: precisely quantifying the ligand's binding affinity to its intended targets.

Comparative Binding Affinity of SMARCA-BD Ligand 1

The affinity of a ligand for its target is a primary determinant of its biological activity. It is typically quantified by metrics such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). While initial research focused on ligands that could inhibit bromodomain function, it was discovered that simple inhibition often fails to produce a potent anti-proliferative effect.[4][9] This has shifted focus towards using these ligands to build degraders. For this purpose, high-affinity binding is a prerequisite.

Quantitative Data Summary

The binding affinity of SMARCA-BD Ligand 1 and its derivatives has been characterized using various biophysical and biochemical methods. While specific data for a molecule precisely named "SMARCA-BD ligand 1" can be part of proprietary development, published data on closely related ligands used to build PROTACs like ACBI1 and A947, which utilize a similar bromodomain-binding moiety, show high affinity but little to no selectivity between the SMARCA2 and SMARCA4 bromodomains.[10][17]

| Ligand Moiety | Target Protein | Assay Type | Affinity Metric (Kd) | Reference |

| PFI-3 (probe) | SMARCA2-BD | BROMOScan | 89 nM | [4][18] |

| PFI-3 (probe) | SMARCA4-BD | BROMOScan | Not specified, but active | [4][18] |

| A947 Warhead | SMARCA2-BD | ITC | No significant difference | [10] |

| A947 Warhead | SMARCA4-BD | ITC | No significant difference | [10] |

| DCSM06-05 | SMARCA2-BD | SPR | 22.4 µM (Kd) | [18] |

| DCSM06-05 | SMARCA2-BD | AlphaScreen | 9.0 µM (IC50) | [19] |

Note: The table reflects data for foundational SMARCA2/4 bromodomain ligands. The development of high-affinity ligands has been a key focus in the field.[1][8]

Analysis of Selectivity

The data consistently demonstrate that small molecule ligands designed to target the acetyl-lysine binding pocket of the SMARCA bromodomains generally exhibit low selectivity between the SMARCA2 and SMARCA4 paralogs. This is a direct consequence of the high structural conservation of the binding site. Therefore, achieving therapeutic efficacy through selective inhibition is challenging. However, as demonstrated by the development of PROTACs like A947, a non-selective binding ligand can be converted into a highly selective degrader, highlighting that binding affinity is just the first step.[10]

Methodologies for Determining Binding Affinity

To ensure scientific rigor, binding affinity must be determined using orthogonal, well-validated methods. Here, we detail the protocols for two gold-standard techniques: Isothermal Titration Calorimetry (ITC) and the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC is considered the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during a binding event.[20][21] This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment. From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[22][23] This complete thermodynamic profile is invaluable for understanding the driving forces of the interaction (enthalpy- or entropy-driven), which is critical for rational drug design.

-

Protein Preparation:

-

Express and purify the recombinant bromodomain of human SMARCA2 (e.g., residues 1385-1507) and SMARCA4 (e.g., residues 1455-1577) with an N-terminal His-tag.

-

Perform size-exclusion chromatography as a final polishing step to ensure the protein is monomeric and free of aggregates.

-

Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The ligand must be dissolved in the exact same buffer from the final dialysis step to minimize heats of dilution.

-

-

Ligand Preparation:

-

Dissolve SMARCA-BD Ligand 1 in the final dialysis buffer to a concentration approximately 10-15 times that of the protein concentration in the cell. A typical concentration might be 150 µM for the ligand and 10-15 µM for the protein.

-

Ensure complete dissolution and filter the solution.

-

-

ITC Experiment Setup:

-

Thoroughly clean the ITC instrument (e.g., a MicroCal PEAQ-ITC).

-

Load the protein solution into the sample cell (~200 µL) and the ligand solution into the syringe (~40 µL).

-

Set the experimental parameters: temperature at 25°C, stirring speed at 750 rpm, and a titration scheme of one initial 0.4 µL injection followed by 18-19 subsequent 2 µL injections.

-

-

Data Acquisition and Analysis:

-

Perform an initial control experiment by titrating the ligand into buffer alone to measure the heat of dilution.

-

Run the main experiment titrating the ligand into the protein solution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the integrated heat data using the instrument's software, fitting to a one-site binding model to determine Kd, n, and ΔH.

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

Expertise & Causality: The AlphaScreen assay is a bead-based, non-radioactive method ideal for high-throughput screening (HTS) and inhibitor profiling.[24][25] Its principle relies on the proximity of two bead types: a Donor bead and an Acceptor bead.[26][27] When brought close together by a binding interaction (e.g., between a His-tagged bromodomain and a biotinylated histone peptide), laser excitation of the Donor bead generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. A competitive inhibitor, like SMARCA-BD Ligand 1, disrupts this interaction, leading to a decrease in signal. This format is highly sensitive, robust, and easily automated.[28]

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

His-tagged SMARCA2/4-BD: Recombinant bromodomain protein. The optimal concentration (typically low nM) must be determined via a protein titration experiment.

-

Biotinylated Histone Peptide: A peptide mimicking the natural substrate, e.g., Biotin-H4K5acK8acK12acK16ac. The optimal concentration (typically low nM) is determined via a cross-titration with the protein.

-

SMARCA-BD Ligand 1: Prepare a serial dilution series in DMSO, then dilute further into assay buffer.

-

-

Assay Procedure (384-well format):

-

To each well, add 2.5 µL of the diluted SMARCA-BD Ligand 1 solution.

-

Add 5 µL of a solution containing the His-tagged SMARCA2-BD or SMARCA4-BD protein and the biotinylated histone peptide.

-

Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the bromodomain.

-

Add 5 µL of a solution containing Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.

-

Incubate for 60-90 minutes in the dark at room temperature to allow bead-protein/peptide binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on an Alpha-enabled microplate reader (e.g., PerkinElmer EnVision).

-

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of ligand required to inhibit 50% of the signal.

-

Caption: Workflow for the AlphaScreen competitive binding assay.

Cellular Target Engagement

While biochemical assays are essential, confirming that a ligand can engage its target in a complex cellular environment is a critical validation step.

Expertise & Causality: Techniques like the in-situ cell extraction assay are designed to measure target engagement within a cell.[4][29] The principle is that proteins tightly bound to chromatin are less soluble and are retained after a gentle cell permeabilization and extraction procedure. A ligand that successfully binds its target bromodomain in the nucleus will displace it from acetylated histones on the chromatin, rendering the protein more soluble and thus extractable.[7][30] This provides direct visual or quantitative evidence of target engagement at the site of action.

Brief Protocol Overview:

-

Culture cells (e.g., HeLa or a relevant cancer cell line) on imaging plates.

-

Treat cells with varying concentrations of SMARCA-BD Ligand 1 for a defined period (e.g., 2-4 hours).

-

Gently permeabilize the cells with a mild detergent buffer to extract soluble, non-chromatin-bound proteins.

-

Fix the remaining cells and use immunofluorescence with an antibody against SMARCA2 or SMARCA4 to visualize the retained protein.

-

Acquire images using a high-content imaging system and quantify the nuclear fluorescence intensity. A decrease in intensity indicates displacement from chromatin and successful target engagement.

Conclusion and Future Perspectives

This guide has detailed the critical methods for assessing the binding affinity of SMARCA-BD Ligand 1 to its targets, SMARCA2 and SMARCA4. The key takeaway for researchers is that while foundational ligands often show high affinity, they typically lack selectivity between these two highly homologous bromodomains.

The presented protocols for ITC and AlphaScreen provide a robust framework for characterizing novel inhibitors, forming a self-validating system when used orthogonally. ITC delivers unparalleled thermodynamic detail, while AlphaScreen offers the throughput necessary for screening and structure-activity relationship (SAR) studies.

The future of targeting this pathway, especially given the challenge of selectivity, lies in innovative approaches like targeted protein degradation. A non-selective but high-affinity binder like SMARCA-BD Ligand 1 is not an endpoint but a powerful starting point. By conjugating it to an E3 ligase recruiter, it can be transformed into a PROTAC capable of inducing the selective degradation of SMARCA2 over SMARCA4, a strategy that has already shown significant promise in preclinical models.[10] Therefore, the precise and rigorous characterization of binding affinity, as outlined here, remains the essential first step in the development of the next generation of epigenetic cancer therapies.

References

-

Leng, L., Tu, W., Yang, L., et al. (2025). Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. Journal of Medicinal Chemistry. [Link][8]

-

ACS Figshare. (2025). Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. Journal of Medicinal Chemistry. [Link][1]

-

PubMed. (2025). Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. Journal of Medicinal Chemistry, 68(2), 1113-1133. [Link][2]

-

Reaction Biology. Bromodomain Assay Service (Reader Domain Assays). [Link][24]

-

Reaction Biology. BRD1 Bromodomain Assay Service (AlphaScreen). [Link][26]

-

ResearchGate. (Image). Isothermal titration calorimetry (ITC) measurements for the ATAD2... [Link][31]

-

National Institutes of Health (NIH). (2017). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. [Link][25]

-

bioRxiv. (2025). Rational design of potent small molecule SMARCA2/A4 (BRM/BRG1) degraders acting via the recruitment of FBXO22. [Link][32]

-

AACR Journals. (2018). Abstract LB-258: Identification of SMARCA2/4 degraders for the treatment of SMARCA4-mutant and other cancers. [Link][3]

-

ResearchGate. (Image). Basis for AlphaScreen protein–protein binding assay applied to His-tagged bromodomain and biotinylated histone peptides. [Link][27]

-

RCSB PDB. (2019). 6HAZ: Crystal structure of the bromodomain of human SMARCA2 in complex with SMARCA-BD ligand. [Link][17]

-

BPS Bioscience. BRD3 (BD2) Inhibitor Screening Assay Kit. [Link][28]

-

National Institutes of Health (NIH). (2015). The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies. [Link][4]

-

AACR Journals. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies. [Link][9]

-

PubMed. (2023). Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023. [Link][11]

-

ResearchGate. (Image). SMARCA4 and SMARCA2 Structural and Functional Domains. [Link][5]

-

ResearchGate. (Image). Discovery and validation of novel SMARCA2-BRD inhibitors. [Link][33]

-

National Institutes of Health (NIH). (2018). Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay. [Link][19]

-

Semantic Scholar. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay. [Link][34]

-

Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. [Link][20]

-

PubMed Central. (2022). Binding specificity and function of the SWI/SNF subunit SMARCA4 bromodomain interaction with acetylated histone H3K14. [Link][12]

-

RCSB PDB. (2014). 4QY4: Crystal structure of the bromodomain of human SMARCA2. [Link][35]

-

PubMed. (2015). The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies. [Link][7]

-

ResearchGate. (2018). Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay. [Link][6]

-

PubMed. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link][22]

-

Reaction Biology. SMARCA4 Bromodomain Assay Service (ThermoShift). [Link][36]

-

PubMed Central. (2015). Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery. [Link][29]

-

AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. [Link][21]

-

PubMed. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. [Link][23]

-

PubMed Central. (2022). Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. [Link][10]

-

ResearchGate. (2015). (PDF) Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery. [Link][30]

Sources

- 1. Collection - Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding specificity and function of the SWI/SNF subunit SMARCA4 bromodomain interaction with acetylated histone H3K14 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. SMARCA-BD ligand 1 for Protac | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 17. rcsb.org [rcsb.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nuvisan.com [nuvisan.com]

- 21. news-medical.net [news-medical.net]

- 22. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. reactionbiology.com [reactionbiology.com]

- 25. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. reactionbiology.com [reactionbiology.com]

- 27. researchgate.net [researchgate.net]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. biorxiv.org [biorxiv.org]

- 33. researchgate.net [researchgate.net]

- 34. [PDF] Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay | Semantic Scholar [semanticscholar.org]

- 35. rcsb.org [rcsb.org]

- 36. reactionbiology.com [reactionbiology.com]

structural basis for SMARCA-BD ligand 1 selectivity

An In-depth Technical Guide to the Structural Basis of SMARCA Bromodomain Ligand Selectivity

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complexes are ATP-dependent chromatin remodeling engines crucial for regulating gene expression by altering the structure of chromatin.[1][2] At the core of these complexes are one of two mutually exclusive catalytic ATPase subunits: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[2][3][4] These proteins contain several functional domains, including a highly conserved bromodomain (BD), which functions as a "reader" module recognizing acetylated lysine (Kac) residues on histone tails and other proteins.[2][5][6] This recognition is a key step in tethering the remodeling complex to specific genomic loci, thereby influencing transcriptional outcomes.

The therapeutic potential of targeting SMARCA proteins has become increasingly apparent, particularly in oncology. A significant breakthrough was the discovery of a synthetic lethal relationship between the two ATPase subunits: cancers with loss-of-function mutations in SMARCA4 become dependent on the residual activity of SMARCA2 for survival.[1][3] This makes the selective inhibition or degradation of SMARCA2 a promising therapeutic strategy for a wide range of SMARCA4-deficient tumors.[1]

However, the high structural homology between the bromodomains of SMARCA2 and SMARCA4, as well as with other bromodomains across the human proteome, presents a formidable challenge for drug development. Achieving high ligand selectivity is paramount to ensure on-target efficacy while minimizing off-target effects. This guide provides an in-depth technical exploration of the structural features that govern ligand selectivity for SMARCA bromodomains, the molecular basis of recognition by selective compounds, and the experimental workflows required to validate these interactions.

Part I: The Architectural Landscape of SMARCA Bromodomains

The Canonical Bromodomain Fold

The bromodomain is a conserved structural motif of approximately 110 amino acids, characterized by a left-handed bundle of four alpha-helices (αZ, αA, αB, αC).[5] These helices are connected by variable loop regions, with the ZA and BC loops forming a deep, largely hydrophobic cavity that serves as the acetyl-lysine binding pocket.[5] The binding of Kac is stabilized by a conserved asparagine residue (the "N-shelf") in the BC loop, which forms a critical hydrogen bond with the acetyl-carbonyl group of the ligand. Additional interactions with conserved residues and water molecules further anchor the acetylated lysine in the pocket.

Caption: The canonical bromodomain fold, a four-helix bundle creating the Kac binding pocket.

Structural Nuances Dictating Selectivity

While the overall fold is highly conserved, subtle differences in the amino acid composition and conformation of the binding pocket and surrounding loops are the primary determinants of ligand selectivity.

-

The Acetyl-Lysine Binding Pocket: The residues lining the pocket dictate its size, shape, and electrostatic potential. Comparing SMARCA2 and SMARCA4 reveals near-identical residues at the core of the Kac-binding site, explaining the difficulty in developing selective inhibitors. However, minor variations at the rim of the pocket can be exploited. Ligands with specific chemical moieties can form unique interactions with these non-conserved residues, leading to preferential binding.

-

The ZA Loop: This flexible loop acts as a "gate" to the binding pocket. Its length, sequence, and conformational plasticity vary significantly between different bromodomain families and even between paralogs. Selective ligands often make specific contacts with residues in the ZA loop, stabilizing a particular conformation that may be less favorable for other bromodomains.

-

The BC Loop: The BC loop contains the conserved asparagine critical for Kac binding but also includes adjacent variable residues. These residues can influence the positioning of the N-shelf and the overall topology of the pocket entrance, providing another avenue for achieving selectivity.

Part II: Molecular Recognition and the Basis for Selectivity

Case Study: The Binding Mode of a SMARCA2/4 Ligand

Analysis of co-crystal structures, such as that of the SMARCA2 bromodomain in complex with a ligand (PDB: 6HAZ), provides atomic-level insights into the principles of molecular recognition.[7] A potent ligand typically features a core scaffold that mimics the acetyl-lysine moiety, engaging in the key hydrogen bond with the conserved asparagine. Selectivity is then engineered through chemical decorations extending from this core. For instance, a phenyl group might be positioned to fit snugly into a hydrophobic sub-pocket, while a strategically placed polar group could form a hydrogen bond with a unique residue or a structured water molecule present in SMARCA2/4 but not in other bromodomains.

| Ligand | Target(s) | Affinity (Kd/IC50) | Key Features |

| PFI-3 | SMARCA2, SMARCA4, PBRM1 | 89 nM (Kd)[8] | A potent and cell-permeable chemical probe for the SMARCA subfamily. |

| GNE-064 | SMARCA4, SMARCA2, PBRM1 | 35 nM (IC50, SMARCA4)[8] | Orally active and highly soluble inhibitor. |

| SGC-SMARCA-BRDVIII | SMARCA2, SMARCA4, PB1(5) | 35 nM (Kd, SMARCA2)[9] | High affinity and selective over other bromodomain families.[9] |

| DCSM06-05 | SMARCA2 | 9 µM (IC50)[6][8] | A novel inhibitor identified through high-throughput screening.[6] |

The Critical Role of Water Networks

Water molecules within a protein's binding pocket are not merely passive space-fillers; they are integral components of the recognition landscape.[10][11] They can form hydrogen-bonded networks that bridge interactions between the protein and a ligand or, conversely, occupy space that a ligand must displace upon binding.[12][13]

Selectivity can be achieved by designing ligands that exploit differences in the water networks of two closely related targets.[12][13] Displacing an energetically unfavorable ("unhappy" or "hot") water molecule from a hydrophobic region into the bulk solvent can result in a significant entropic gain, increasing binding affinity.[10] A selective ligand might be designed to displace such a water molecule in SMARCA2, while a conserved, structurally important ("happy") water molecule in the corresponding pocket of another bromodomain would present an energetic penalty for displacement, thus disfavoring binding.

Allosteric Pockets and Cryptic Sites

While most inhibitors target the conserved Kac-binding (orthosteric) site, a more advanced strategy involves targeting allosteric sites—pockets on the protein surface distinct from the active site.[14][15] Binding of a ligand to an allosteric site can induce conformational changes that are transmitted through the protein structure, ultimately modulating the function of the orthosteric site.[16] Because allosteric sites are generally less conserved than active sites, they offer a promising avenue for developing highly selective modulators. The discovery of such cryptic sites often requires advanced computational methods or fragment-based screening campaigns.[17][18]

Part III: Experimental Workflows for Characterizing Ligand Selectivity

A multi-faceted experimental approach is essential to accurately characterize ligand affinity, selectivity, and mechanism of action.

Biophysical Assays for Affinity and Kinetics

These methods provide quantitative data on the direct interaction between a purified protein and a ligand.[19][20]

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to binding.[19][21]

Protocol:

-

Preparation: Dialyze the purified SMARCA-BD protein and the ligand into the same buffer to minimize heats of dilution. Accurately determine the concentrations of both.

-

Instrument Setup: Load the protein into the sample cell of the calorimeter and the ligand into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change after each injection.

-

Data Analysis: Integrate the heat-change peaks and fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Structural Biology for Visualizing Binding

This is the gold standard for determining the high-resolution, three-dimensional structure of a protein-ligand complex, providing definitive proof of the binding mode.[21][22]

Protocol:

-

Crystallization: Screen a wide range of conditions (precipitants, pH, additives) to find those under which the purified SMARCA-BD, in complex with the ligand, forms well-ordered crystals.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern.

-

Structure Solution: Process the diffraction data to determine the electron density map of the unit cell.

-

Model Building and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine it to achieve the best fit with the experimental data.

Cellular Assays for Target Engagement

Confirming that a ligand binds to its intended target in the complex environment of a living cell is a critical validation step.[23]

The NanoBRET™ assay is a proximity-based method that quantifies compound binding to a target protein in live cells.[24][25] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged SMARCA protein (the donor) and a cell-permeable fluorescent tracer that binds to the bromodomain (the acceptor).[25][26][27]

Protocol:

-

Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the SMARCA-BD fused to NanoLuc® luciferase.

-

Assay Setup: Plate the transfected cells and add the fluorescent tracer. Then, add the unlabeled test compound in a dose-response format.

-

Signal Detection: Add the NanoLuc® substrate. If the tracer is bound to the NanoLuc®-SMARCA fusion, BRET occurs. The test compound will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[25]

-

Data Analysis: Plot the normalized BRET ratio against the compound concentration and fit the curve to determine the IC50 value, which reflects the compound's intracellular target affinity.[25]

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

CETSA® is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[23][28][29] This allows for the confirmation of target engagement in cells and even tissues without any modification to the protein.[28][30]

Protocol:

-

Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control.

-

Thermal Challenge: Heat the samples across a range of temperatures.

-

Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.

-

Detection: Quantify the amount of soluble SMARCA protein remaining at each temperature using a specific antibody (e.g., via Western blot or ELISA).

-

Data Analysis: Plot the fraction of soluble protein versus temperature. A successful binding event will result in a shift of the melting curve to a higher temperature for the compound-treated sample compared to the control.[23]

Part IV: Advanced Strategies and Future Directions

PROTACs: From Inhibition to Degradation

While bromodomain inhibitors can block the reader function of SMARCA proteins, this is not always sufficient to elicit a therapeutic effect, as the ATPase domain is often the primary functional driver.[4][31][32][33] A more powerful approach is the use of Proteolysis-Targeting Chimeras (PROTACs).[3] These are bifunctional molecules that link a SMARCA-BD binding ligand to a ligand for an E3 ubiquitin ligase.[31] This induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the entire SMARCA protein.[34][35]

This degradation strategy eliminates both the reader and enzymatic functions of the target protein. Remarkably, PROTACs can achieve selectivity for SMARCA2 over SMARCA4 even when the initial bromodomain ligand is non-selective.[36][37] This selectivity arises from subtle differences in the topology of the protein surfaces that affect the stability and cooperativity of the ternary complex formed with the E3 ligase.[3][31] The development of potent and truly selective SMARCA2 degraders is a major goal in the field and represents a promising therapeutic avenue for SMARCA4-mutant cancers.[1][37][38]

Conclusion

Achieving ligand selectivity for SMARCA bromodomains is a nuanced challenge that requires a deep understanding of protein structure and molecular recognition principles. While the high homology of the orthosteric binding site makes differentiation difficult, opportunities for selectivity can be found by exploiting subtle variations in pocket-rim residues, the conformation of flexible loops, and the structure of local water networks. An integrated experimental pipeline, combining high-resolution structural biology, quantitative biophysics, and robust cellular target engagement assays, is indispensable for the successful development of selective chemical probes. The evolution from simple inhibitors to sophisticated degraders like PROTACs further highlights how a profound understanding of structural biology can be leveraged to create next-generation therapeutics that are not only potent but also exquisitely selective.

References

-

Paul, F., & Weikl, T. R. (2020). Role of Water Molecules in Protein-Ligand Dissociation and Selectivity Discrimination: Analysis of the Mechanisms and Kinetics of Biomolecular Solvation Using Molecular Dynamics. Journal of Chemical Information and Modeling, 60(4), 2349–2358. Retrieved from [Link]

-

Ocasio, C. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2889–2899. Retrieved from [Link]

-

Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

-

Sneddon, M. S., et al. (2023). NanoBRET Tracer Development for Class I Bromodomain Target Engagement in Live Cells. ACS Medicinal Chemistry Letters, 14(1), 57-63. Retrieved from [Link]

-

Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. Retrieved from [Link]

-

Sneddon, M. S., et al. (2023). NanoBRET Tracer Development for Class I Bromodomain Target Engagement in Live Cells. ChemRxiv. Retrieved from [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. Journal of Medicinal Chemistry, 66(3), 2097–2115. Retrieved from [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 163-180. Retrieved from [Link]

-

Kazi, A., & Carie, A. (2020). SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy. ACS Medicinal Chemistry Letters, 11(7), 1476–1478. Retrieved from [Link]

-

Cresset Group. (2022). Understanding the role of water in protein-ligand complexes and when to consider water in drug discovery. Retrieved from [Link]

-

Paul, F., & Weikl, T. R. (2020). Role of Water Molecules in Protein–Ligand Dissociation and Selectivity Discrimination: Analysis of the Mechanisms and Kinetics of Biomolecular Solvation Using Molecular Dynamics. Journal of Chemical Information and Modeling, 60(4), 2349-2358. Retrieved from [Link]

-

Farnaby, W., et al. (2019). Structure-Based Design Identifies PROTAC Degraders of BAF Complex Subunits. Cancer Discovery, 9(8), 998. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Uncovering water effects in protein–ligand recognition: importance in the second hydration shell and binding kinetics. Physical Chemistry Chemical Physics, 25(2), 947-958. Retrieved from [Link]

-

Keserű, G. M., et al. (2022). Enthalpic Classification of Water Molecules in Target–Ligand Binding. Journal of Chemical Information and Modeling, 62(17), 4124–4136. Retrieved from [Link]

-

Arvinas. (n.d.). PROTACs Targeting BRM (SMARCA2) Afford Selective in Vivo Degradation over BRG1 (SMARCA4) and are Active in BRG1 Mutant Xenograft Tumor Models. Retrieved from [Link]

-

Scott, T. G., et al. (2023). Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023. Expert Opinion on Therapeutic Patents, 33(10), 735-746. Retrieved from [Link]

-

Armache, A., et al. (2021). Binding specificity and function of the SWI/SNF subunit SMARCA4 bromodomain interaction with acetylated histone H3K14. Journal of Biological Chemistry, 297(4), 101145. Retrieved from [Link]

-

Li, Y., et al. (2018). Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay. Acta Pharmacologica Sinica, 39(12), 1937–1944. Retrieved from [Link]

-

Cantrell, K. S., et al. (2024). PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models. Journal of Medicinal Chemistry, 67(2), 1262-1313. Retrieved from [Link]

-

Li, C., et al. (2024). Unveiling Allosteric Regulation and Binding Mechanism of BRD9 through Molecular Dynamics Simulations and Markov Modeling. International Journal of Molecular Sciences, 25(15), 8031. Retrieved from [Link]

-

Genentech. (2023). Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. ResearchGate. Retrieved from [Link]

-

Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Enzyme Engineering, 12(221). Retrieved from [Link]

-

Aurigene Discovery Technologies. (2023). Abstract 7019: Identification of first-in-class paralog selective SMARCA4 degraders for treatment of hematological and prostate malignancies. Cancer Research, 83(8_Supplement), 7019. Retrieved from [Link]

-

Vangamudi, B., et al. (2015). The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies. Cancer Research, 75(18), 3865-3878. Retrieved from [Link]

-

Li, C., et al. (2024). Unveiling Allosteric Regulation and Binding Mechanism of BRD9 through Molecular Dynamics Simulations and Markov Modeling. International Journal of Molecular Sciences, 25(15), 8031. Retrieved from [Link]

-

Lu, S., et al. (2020). Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities. Journal of Medicinal Chemistry, 63(10), 5049-5070. Retrieved from [Link]

-

Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144. Retrieved from [Link]

-

Kurumbail, R. (2022). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. Retrieved from [Link]

-

ResearchGate. (2012). What are the experimental modes of determining the interaction of a protein and a ligand? Retrieved from [Link]

-

Shi, J., et al. (2017). SWI/SNF-Compromised Cancers Are Susceptible to Bromodomain Inhibitors. Cancer Research, 77(9), 2364-2375. Retrieved from [Link]

-

Nussinov, R., & Tsai, C. J. (2014). The Origin of Allosteric Functional Modulation: Multiple Pre-existing Pathways. Journal of the American Chemical Society, 136(47), 16428-16439. Retrieved from [Link]

-

Reile, I., et al. (2021). Characterization of protein–ligand interactions by SABRE. Chemical Communications, 57(71), 8909-8912. Retrieved from [Link]

-

ResearchGate. (n.d.). SMARCA4 and SMARCA2 Structural and Functional Domains. Retrieved from [Link]

-

Armache, A., et al. (2021). Binding specificity and function of the SWI/SNF subunit SMARCA4 bromodomain interaction with acetylated histone H3K14. Journal of Biological Chemistry, 297(4), 101145. Retrieved from [Link]

-

RCSB PDB. (2019). 6HAZ: Crystal structure of the bromodomain of human SMARCA2 in complex with SMARCA-BD ligand. Retrieved from [Link]

-

Vangamudi, B., et al. (2015). The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies. Cancer Research, 75(18), 3865-3878. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. Journal of Medicinal Chemistry, 66(3), 2097-2115. Retrieved from [Link]

-

Chaikuad, A., et al. (2017). Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology. Essays in Biochemistry, 61(5), 487-500. Retrieved from [Link]

-

Vangamudi, B., et al. (2015). The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies. Cancer Research, 75(18), 3865-3878. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Allosteric Modulation: From Basic Mechanisms to Clinical Applications. Retrieved from [Link]

Sources

- 1. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding specificity and function of the SWI/SNF subunit SMARCA4 bromodomain interaction with acetylated histone H3K14 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. massbio.org [massbio.org]

- 11. Uncovering water effects in protein–ligand recognition: importance in the second hydration shell and binding kinetics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Role of Water Molecules in Protein-Ligand Dissociation and Selectivity Discrimination: Analysis of the Mechanisms and Kinetics of Biomolecular Solvation Using Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. The Origin of Allosteric Functional Modulation: Multiple Pre-existing Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unveiling Allosteric Regulation and Binding Mechanism of BRD9 through Molecular Dynamics Simulations and Markov Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unveiling Allosteric Regulation and Binding Mechanism of BRD9 through Molecular Dynamics Simulations and Markov Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. longdom.org [longdom.org]

- 22. drughunter.com [drughunter.com]

- 23. annualreviews.org [annualreviews.org]

- 24. NanoBRET® Target Engagement BET BRD Assays [promega.jp]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. biorxiv.org [biorxiv.org]

- 27. promega.com [promega.com]

- 28. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 31. aacrjournals.org [aacrjournals.org]

- 32. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. PROTACs Targeting BRM (SMARCA2) Afford Selective in Vivo Degradation over BRG1 (SMARCA4) and are Active in BRG1 Mutant Xenograft Tumor Models - Arvinas [arvinas.com]